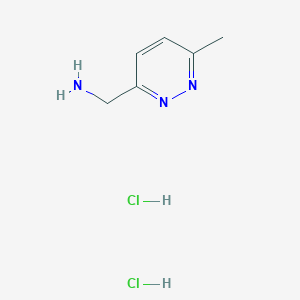

(6-Methylpyridazin-3-yl)methanamine dihydrochloride

Description

BenchChem offers high-quality (6-Methylpyridazin-3-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methylpyridazin-3-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methylpyridazin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5-2-3-6(4-7)9-8-5;;/h2-3H,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHBGVAVHZOVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Methylpyridazin-3-yl)methanamine dihydrochloride chemical properties

An In-depth Technical Guide to (6-Methylpyridazin-3-yl)methanamine dihydrochloride: Properties, Synthesis, and Applications in Chemical Research

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in FDA-approved pharmaceuticals.[1] Among these, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure."[1] This designation highlights its ability to serve as a versatile framework for developing ligands that can bind to a diverse range of biological targets.[1] (6-Methylpyridazin-3-yl)methanamine dihydrochloride (CAS: 1630907-25-3) is a key exemplar of this class, functioning as a crucial building block for synthetic chemists.[2][3][4] Its structure, featuring a reactive primary aminomethyl group and a modifiable pyridazine ring, presents a valuable starting point for constructing more complex molecules in drug discovery programs.

This technical guide provides a comprehensive overview of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, tailored for researchers, scientists, and drug development professionals. It delves into its core chemical properties, proposes a representative synthetic pathway, discusses its applications as a molecular scaffold, and outlines critical safety and handling protocols.

Core Chemical Identity and Physicochemical Properties

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is the hydrochloride salt form of the parent compound (6-Methylpyridazin-3-yl)methanamine. The dihydrochloride formulation enhances the compound's stability and often improves its solubility in aqueous media, which is a desirable characteristic for both chemical reactions and biological screening.[1]

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | (6-methylpyridazin-3-yl)methanamine;dihydrochloride | [2] |

| CAS Number | 1630907-25-3 | [2][3] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [2][3] |

| Molecular Weight | 196.08 g/mol | [3][5] |

| Canonical SMILES | CC1=NN=C(C=C1)CN.Cl.Cl | [2] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2][3] |

| Predicted LogP | 1.08732 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Stability and Storage

The compound is generally stable under standard ambient conditions.[6] For long-term preservation of its integrity, proper storage is crucial. It should be kept in a tightly sealed container in a dry, well-ventilated area.[6] Several suppliers recommend refrigerated or frozen storage (-20°C) to minimize degradation from moisture and other environmental factors.[3]

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for (6-Methylpyridazin-3-yl)methanamine dihydrochloride are not extensively detailed in public literature, a plausible and efficient pathway can be constructed based on established methodologies in pyridazine chemistry. The following represents a logical, multi-step synthesis starting from a commercially available precursor.

Proposed Synthetic Pathway

A common strategy for introducing an aminomethyl group onto a heterocyclic ring involves the reduction of a nitrile intermediate. This approach offers high yields and utilizes readily available reagents.

Caption: Proposed synthetic route to the target compound.

Expert Rationale and Protocol

The causality behind this proposed synthesis lies in the functional group transformations. The initial step is a nucleophilic aromatic substitution, where the cyanide ion displaces the chloride on the electron-deficient pyridazine ring. The subsequent reduction of the nitrile to a primary amine is a robust and well-documented transformation.

Representative Protocol: Step 2 - Reduction and Salt Formation

This protocol is illustrative and should be adapted and optimized under appropriate laboratory conditions.

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. An inert atmosphere is critical because lithium aluminum hydride (LiAlH₄) reacts violently with water.

-

Reagent Suspension: Under a positive pressure of nitrogen, suspend LiAlH₄ (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve 3-Cyano-6-methylpyridazine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The slow addition is necessary to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching (Self-Validating System): Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

-

Extraction and Isolation: Filter the resulting slurry and wash the solid residue thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (6-Methylpyridazin-3-yl)methanamine free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrogen chloride (2.0 equivalents) in the same solvent. The dihydrochloride salt will typically precipitate out of the solution.

-

Final Product: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Reactivity

The primary amine of the title compound is a potent nucleophile, making it an ideal handle for derivatization through reactions such as acylation, alkylation, and reductive amination. This allows for the facile attachment of various pharmacophores to the pyridazine scaffold.

Applications in Research and Drug Development

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is primarily utilized as a versatile building block in the synthesis of larger, more complex molecules for biological screening.[5] Its value is rooted in the established importance of the pyridazine moiety in medicinal chemistry. For instance, derivatives of 6-chloropyridazine have been synthesized and identified as potent agents targeting neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating the scaffold's utility in neuroscience research.[7]

The compound provides a rigid core structure with a flexible linker (the methyl group) to a key interaction point (the amine). This allows medicinal chemists to systematically explore the chemical space around a biological target to establish Structure-Activity Relationships (SAR).

Caption: Versatility as a scaffold for drug discovery.

Safety, Handling, and Spectroscopic Data

As with any laboratory chemical, proper safety precautions are paramount. The toxicological properties of this specific compound have not been thoroughly investigated, warranting careful handling.[6]

Table 2: GHS Hazard Information

| Pictogram | Code | Hazard Statement | Source |

| Warning | H302 | Harmful if swallowed | [2] |

| Warning | H315 | Causes skin irritation | [2] |

| Warning | H319 | Causes serious eye irritation | [2] |

| Warning | H335 | May cause respiratory irritation | [2] |

Handling Recommendations

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[6]

Spectroscopic Characterization

While experimental spectroscopic data (NMR, IR, MS) are not widely published, they can typically be requested from the chemical supplier.[8] However, computational tools provide predicted data that can be useful for preliminary identification.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 124.08693 | 123.7 |

| [M+Na]⁺ | 146.06887 | 132.7 |

| Data for the free base form of the compound. Source:[9] |

For any research application, it is imperative to perform empirical characterization (e.g., ¹H NMR, ¹³C NMR, LC-MS) to confirm the identity, purity, and structural integrity of the material before use.

Conclusion

(6-Methylpyridazin-3-yl)methanamine dihydrochloride stands out as a valuable and versatile chemical building block. Its pyridazine core, recognized as a privileged scaffold, combined with a strategically placed and reactive aminomethyl group, makes it a high-potential starting material for the synthesis of novel compounds in drug discovery and chemical biology. Understanding its physicochemical properties, synthetic accessibility, and handling requirements enables researchers to effectively leverage this compound in the creation of next-generation therapeutics and chemical probes.

References

-

PubChem. (6-Methylpyridazin-3-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

-

PubChemLite. (6-methylpyridazin-3-yl)methanamine dihydrochloride (C6H9N3). [Link]

-

Chemsigma. (6-Methylpyridazin-3-yl)MethanaMine dihydrochloride. [Link]

-

Pharmaffiliates. 6-Chloro-4-methylpyridazin-3-amine. [Link]

-

Rlavie. (6-chloropyridazin-3-yl)methanamine hydrochloride. [Link]

-

PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (6-Methylpyridazin-3-yl)methanamine dihydrochloride | C6H11Cl2N3 | CID 91667906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (6-Methylpyridazin-3-yl)MethanaMine dihydrochloride [1630907-25-3] | Chemsigma [chemsigma.com]

- 5. 3D-FQC90725 - 6-methylpyridazin-3-ylmethanamine-dihydrochl… [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1004972-49-9|1-((6-Methylpyridazin-3-yl))methanamine|BLD Pharm [bldpharm.com]

- 9. PubChemLite - (6-methylpyridazin-3-yl)methanamine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]

Unambiguous Structure Elucidation of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride: A Senior Application Scientist's Guide

Introduction: The Imperative of Definitive Structural Analysis in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of both efficacy and safety. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The subject of this guide, (6-Methylpyridazin-3-yl)methanamine dihydrochloride, represents a key exemplar of this class. Its unambiguous structural elucidation is not merely an academic exercise but a critical step in understanding its structure-activity relationship (SAR), ensuring purity, and fulfilling stringent regulatory requirements.

This technical guide provides an in-depth, field-proven workflow for the complete structural determination of (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, demonstrating a self-validating system of analysis that ensures the highest degree of scientific integrity.

Initial Assessment and Foundational Data

Before embarking on a comprehensive spectroscopic analysis, foundational data for the compound of interest is established. Public chemical databases provide the initial framework for our investigation.

| Property | Value | Source |

| IUPAC Name | (6-methylpyridazin-3-yl)methanamine;dihydrochloride | PubChem[3] |

| CAS Number | 1630907-25-3 | PubChem[3] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | PubChem[3] |

| Molecular Weight | 196.07 g/mol | PubChem[3][4] |

This initial information is pivotal, as it allows for the preliminary validation of data obtained from subsequent analytical techniques, particularly mass spectrometry.

Logical Workflow for Structure Elucidation

A multi-technique approach is indispensable for the rigorous elucidation of a novel chemical structure. Each technique provides a unique piece of the puzzle, and their collective data should converge to a single, unambiguous structure. Our workflow is designed to be sequential and self-validating.

Caption: A logical workflow for the structure elucidation of (6-Methylpyridazin-3-yl)methanamine dihydrochloride.

Part 1: Mass Spectrometry - Confirming the Molecular Blueprint

Mass spectrometry (MS) serves as the initial analytical checkpoint, providing the molecular weight and, with high-resolution instrumentation, the elemental composition.[5] For a polar, nitrogen-containing compound like our target, Electrospray Ionization (ESI) is the preferred method.[6]

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: A dilute solution of (6-Methylpyridazin-3-yl)methanamine dihydrochloride is prepared in a suitable solvent such as methanol or acetonitrile/water at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used in positive ion mode.

-

Data Acquisition: The instrument is set to acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: The resulting spectrum is analyzed for the molecular ion peak [M+H]⁺. The exact mass is used to calculate the elemental formula. Tandem MS (MS/MS) is performed on the parent ion to induce fragmentation and provide structural clues.[5]

Predicted Data and Interpretation

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 124.0869 | The protonated parent molecule (C₆H₁₀N₃⁺). The odd molecular weight of the free base (123.18 g/mol ) is consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms.[7] |

| Fragment 1 | 107.0607 | Loss of NH₃ from the protonated parent ion, characteristic of a primary amine. |

| Fragment 2 | 94.0607 | Subsequent loss of HCN from the pyridazine ring, a common fragmentation pathway for nitrogen heterocycles.[8] |

The high-resolution mass data provides strong evidence for the elemental composition C₆H₉N₃ for the free base, corroborating the foundational data.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.[4][10]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the dihydrochloride salt form).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard suite of experiments is run:

-

¹H NMR

-

¹³C{¹H} NMR (proton-decoupled)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

-

Data Referencing: Chemical shifts are referenced to the residual solvent peak.[11]

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | d | 1H | H-4 | Doublet due to coupling with H-5. Deshielded due to proximity to the electron-withdrawing nitrogen atoms of the pyridazine ring. |

| ~7.6-7.7 | d | 1H | H-5 | Doublet due to coupling with H-4. |

| ~4.3-4.4 | s | 2H | -CH₂- | Singlet, as adjacent protons are on a nitrogen atom (in D₂O, the amine protons exchange with deuterium and do not couple). Shifted downfield due to the adjacent pyridazine ring and the protonated amine. |

| ~2.7-2.8 | s | 3H | -CH₃ | Singlet, no adjacent protons to couple with. |

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-6 | Attached to a nitrogen and a methyl group. |

| ~155 | C-3 | Attached to a nitrogen and the aminomethyl group. |

| ~130 | C-4 | Aromatic CH. |

| ~128 | C-5 | Aromatic CH. |

| ~40 | -CH₂- | Aliphatic carbon attached to the ring and the amine. |

| ~20 | -CH₃ | Aliphatic methyl carbon. |

2D NMR: Connecting the Dots

The true power of NMR is realized through 2D experiments which reveal the connectivity between atoms.

Caption: Key 2D NMR correlations for structure elucidation.

-

COSY: A cross-peak between the signals at ~7.8-7.9 ppm and ~7.6-7.7 ppm would confirm that H-4 and H-5 are vicinally coupled (adjacent to each other).[12]

-

HSQC: This experiment correlates protons directly to the carbons they are attached to.[13] It would show correlations between H-4/C-4, H-5/C-5, the methyl protons/methyl carbon, and the methylene protons/methylene carbon, thus confirming their direct bonding.

-

HMBC: This is the key experiment for establishing the overall carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.[10] Key expected correlations include:

-

The methyl protons (~2.7-2.8 ppm) to C-6 (~160 ppm) and C-5 (~128 ppm).

-

The methylene protons (~4.3-4.4 ppm) to C-3 (~155 ppm) and C-4 (~130 ppm).

-

H-4 (~7.8-7.9 ppm) to C-6 (~160 ppm) and C-3 (~155 ppm).

-

H-5 (~7.6-7.7 ppm) to C-3 (~155 ppm).

-

The combination of these NMR experiments provides an irrefutable map of the molecule's connectivity, confirming the presence of the 6-methyl-3-(aminomethyl)pyridazine core structure.

Part 3: Single-Crystal X-ray Crystallography - The Definitive Proof

While MS and NMR provide powerful evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the three-dimensional arrangement of atoms in space.[14][15] This technique is particularly valuable for confirming the salt form and identifying intermolecular interactions.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Obtaining a diffraction-quality single crystal is often the most challenging step.[16] For a hydrochloride salt, slow evaporation from a mixed solvent system (e.g., ethanol/diethyl ether) or slow cooling of a saturated solution in a solvent like methanol can be effective.[17]

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol).

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly in a vibration-free environment over several days.[18]

-

-

Crystal Selection and Mounting: A suitable single crystal (typically <0.5 mm in all dimensions, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[19]

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[20]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and thermal parameters.[2]

Expected Outcome

The resulting electron density map would definitively show the positions of all non-hydrogen atoms in the (6-Methylpyridazin-3-yl)methanamine cation. It would also locate the two chloride counter-ions, confirming the dihydrochloride salt stoichiometry. Furthermore, the analysis would reveal key intermolecular interactions, such as hydrogen bonding between the ammonium group, the pyridazinium nitrogen, and the chloride ions, which stabilize the crystal lattice.

Conclusion: A Self-Validating Approach to Certainty

The structural elucidation of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, as outlined in this guide, exemplifies a rigorous, multi-faceted analytical strategy. Each step, from the initial mass determination to the final crystallographic analysis, serves to validate the preceding data. The convergence of results from mass spectrometry, a comprehensive suite of NMR experiments, and single-crystal X-ray crystallography provides an unassailable confirmation of the molecular structure. This methodical and self-validating workflow is not just best practice; it is a fundamental requirement for advancing chemical entities from the laboratory to therapeutic applications, ensuring both scientific integrity and patient safety.

References

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

(6-Methylpyridazin-3-yl)methanamine dihydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved January 19, 2026, from [Link]

-

Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved January 19, 2026, from [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved January 19, 2026, from [Link]

-

The structures of pyridazines and related drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-767. Retrieved January 19, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 19, 2026, from [Link]

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. (n.d.). San Diego State University. Retrieved January 19, 2026, from [Link]

-

Interpretation of Mass Spectra. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Appleby, K. M., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 57(12), 1187-1194. Retrieved January 19, 2026, from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved January 19, 2026, from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]

-

Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania. Retrieved January 19, 2026, from [Link]

-

Growing Quality Crystals. (n.d.). Massachusetts Institute of Technology. Retrieved January 19, 2026, from [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved January 19, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 19, 2026, from [Link]

-

A Guide to Interpreting Mass Spectra. (2015). Compound Interest. Retrieved January 19, 2026, from [Link]

-

How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structure validation in chemical crystallography. (2009). Utrecht University. Retrieved January 19, 2026, from [Link]

-

NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved January 19, 2026, from [Link]

-

2D NMR. (n.d.). EPFL. Retrieved January 19, 2026, from [Link]

-

H-H and 13C-H coupling constants in pyridazine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. Retrieved January 19, 2026, from [Link]

-

Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structure Elucidation & Verification. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link]

-

An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1976). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved January 19, 2026, from [Link]

-

How to Read Mass Spectrometer Graph: A Beginner's Guide. (2024). AZoOptics. Retrieved January 19, 2026, from [Link]

-

fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2020). Molecules, 25(23), 5764. Retrieved January 19, 2026, from [Link]

-

Computer-assisted structure verification and elucidation tools in NMR-based structure elucidation | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020). G-Biosciences. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. excillum.com [excillum.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. rigaku.com [rigaku.com]

- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 16. How To [chem.rochester.edu]

- 17. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

(6-Methylpyridazin-3-yl)methanamine dihydrochloride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride

Introduction

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry and drug development. Pyridazine derivatives are known to exhibit a wide range of biological activities, and as such, this molecule serves as a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. The primary amine functionality attached via a methylene linker to the 6-methyl-substituted pyridazine ring offers a key reactive site for further molecular elaboration.

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of (6-Methylpyridazin-3-yl)methanamine dihydrochloride. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Part 1: Synthetic Strategy and Execution

The synthesis of the target compound is most logically approached via the reduction of a nitrile precursor, 6-methylpyridazine-3-carbonitrile. This retrosynthetic analysis simplifies the process into two main stages: the formation of the key nitrile intermediate and its subsequent reduction to the primary amine, followed by salt formation.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: 6-Methylpyridazine-3-carbonitrile

The precursor, 6-methylpyridazine-3-carbonitrile, can be synthesized from commercially available 3-chloro-6-methylpyridazine via a nucleophilic aromatic substitution reaction with a cyanide salt. This is a standard transformation for introducing a nitrile group onto a halogenated heterocycle.

Protocol: Nucleophilic Cyanation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 3-chloro-6-methylpyridazine (1 eq.), sodium cyanide (1.2 eq.), and dimethyl sulfoxide (DMSO) as the solvent.

-

Reaction Execution: Heat the mixture to 80-100 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate or can be extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 6-methylpyridazine-3-carbonitrile.

Causality Insight: DMSO is chosen as the solvent due to its high polarity and aprotic nature, which effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic, thus facilitating the substitution reaction on the electron-deficient pyridazine ring.

Reduction of the Nitrile to the Primary Amine

The reduction of the carbon-nitrogen triple bond in 6-methylpyridazine-3-carbonitrile to a primary amine is the pivotal step. Two robust and widely accepted methods are presented here: reduction with Lithium Aluminum Hydride (LAH) and catalytic hydrogenation.

LAH is a potent, non-selective reducing agent capable of efficiently converting nitriles to primary amines.[1][2] Its high reactivity necessitates careful handling under anhydrous conditions.

Mechanism: The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group.[3] This forms an intermediate imine salt, which is then attacked by a second hydride equivalent to form a dianion.[2] A subsequent aqueous workup protonates the dianion to yield the final primary amine.[3][4]

Protocol: LiAlH₄ Reduction

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 6-methylpyridazine-3-carbonitrile (1 eq.) in anhydrous THF to the cooled LAH suspension.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.

-

Quenching and Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely decomposing the reactive hydride and generating a filterable aluminum salt precipitate.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. The combined filtrates are dried over anhydrous Na₂SO₄ and concentrated in vacuo to yield the crude (6-Methylpyridazin-3-yl)methanamine free base.

Trustworthiness Note: The sequential quenching procedure is a self-validating system. The formation of a granular, white precipitate that is easily filtered indicates the successful decomposition of aluminum complexes and efficient removal, ensuring a cleaner crude product.

Catalytic hydrogenation offers a milder and often safer alternative to LAH, particularly for larger-scale synthesis.[4] Catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are commonly employed.[5][6] The selectivity towards the primary amine can be enhanced by the addition of an acid, which protonates the intermediate imine and prevents its condensation with the product amine, a common pathway to secondary amine impurities.[6]

Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 6-methylpyridazine-3-carbonitrile (1 eq.) in a suitable solvent like methanol or ethanol containing hydrochloric acid (2-3 eq.).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.

-

Reaction Execution: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psi). The reaction is then stirred at room temperature or with gentle heating until hydrogen uptake ceases.

-

Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst. The filtrate, which now contains the dihydrochloride salt, can be concentrated under reduced pressure.

Expertise Insight: The choice between LAH and catalytic hydrogenation often depends on the substrate's functional group tolerance and the desired scale. While LAH is highly efficient, it will also reduce other sensitive groups like esters or carboxylic acids.[4] Catalytic hydrogenation can be more selective but may require optimization of catalyst, pressure, and temperature.[7]

Formation of the Dihydrochloride Salt

The final step is the formation of the stable, crystalline dihydrochloride salt from the purified free base (if isolated from the LAH method).

Protocol: Salt Formation

-

Dissolution: Dissolve the crude or purified (6-Methylpyridazin-3-yl)methanamine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl, 2.2 eq.) dropwise with stirring. The dihydrochloride salt will precipitate from the solution.

-

Isolation and Drying: Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield (6-Methylpyridazin-3-yl)methanamine dihydrochloride as a solid.[8]

Caption: Experimental workflow for synthesis.

Part 2: Structural Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized (6-Methylpyridazin-3-yl)methanamine dihydrochloride. The following data are representative of what is expected from standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl₂N₃ | PubChem[8] |

| Molecular Weight | 196.07 g/mol | PubChem[8] |

| Appearance | White to off-white solid | Typical |

| IUPAC Name | (6-methylpyridazin-3-yl)methanamine;dihydrochloride | PubChem[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent like D₂O or DMSO-d₆.

-

¹H NMR (Expected Signals, 400 MHz, D₂O):

-

~ 7.8-8.0 ppm (d, 1H): Aromatic proton on the pyridazine ring adjacent to the CH₂NH₃⁺ group.

-

~ 7.6-7.8 ppm (d, 1H): Aromatic proton on the pyridazine ring adjacent to the methyl group.

-

~ 4.4 ppm (s, 2H): Methylene protons (-CH₂-) of the aminomethyl group. The signal is a singlet as adjacent protons are on a nitrogen atom and coupling is often not observed in D₂O due to exchange.

-

~ 2.8 ppm (s, 3H): Methyl protons (-CH₃) on the pyridazine ring.

-

~ 4.9 ppm (s, broad): N-H protons (-NH₃⁺) and H₂O/HDO peak from the solvent.

-

-

¹³C NMR (Expected Signals, 100 MHz, D₂O):

-

~ 160 ppm: Quaternary carbon of the pyridazine ring attached to the methyl group.

-

~ 145 ppm: Quaternary carbon of the pyridazine ring attached to the aminomethyl group.

-

~ 130-135 ppm (2 signals): Two CH carbons of the pyridazine ring.

-

~ 40 ppm: Methylene carbon (-CH₂-).

-

~ 20 ppm: Methyl carbon (-CH₃).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using Electrospray Ionization (ESI) in positive mode, the free base is typically observed.

-

Expected Ion: [M+H]⁺ for the free base C₆H₉N₃.

-

Calculated m/z: 124.0869

-

Observed m/z: ~124.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2800-3100 | N-H Stretch | Ammonium (-NH₃⁺) |

| 2950-3050 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| 1600-1650 | N-H Bend | Ammonium (-NH₃⁺) |

| 1580-1610 | C=N, C=C Stretch | Pyridazine Ring |

| 1400-1450 | C-H Bend | Aliphatic C-H |

Part 3: Safety and Handling

Appropriate safety precautions must be taken when performing this synthesis.

-

(6-Methylpyridazin-3-yl)methanamine dihydrochloride: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

-

Lithium Aluminum Hydride (LiAlH₄): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere.

-

Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure. Catalysts like Pd/C can be pyrophoric and should be handled with care, especially when dry.

-

Sodium Cyanide (NaCN): Highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Neutralize any spills and waste with an oxidizing agent like bleach.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Chemguide. reduction of nitriles.

- Scite.ai. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.

- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4.

- Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).

- PubChem. (6-Methylpyridazin-3-yl)methanamine dihydrochloride.

- PubChemLite. (6-methylpyridazin-3-yl)methanamine dihydrochloride (C6H9N3).

- NIH National Library of Medicine. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.

- ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- ChemScene. (6-Methylpyridazin-3-yl)methanamine dihydrochloride.

- Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.

- ResearchGate. Hydrogenation of nitrile groups in HNBR with a rhodium catalyst.

- Catalysis Science & Technology (RSC Publishing). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes.

- Catalysis Science & Technology (RSC Publishing). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.

Sources

- 1. scite.ai [scite.ai]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. (6-Methylpyridazin-3-yl)methanamine dihydrochloride | C6H11Cl2N3 | CID 91667906 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-Methylpyridazin-3-yl)methanamine Dihydrochloride for Advanced Research

This guide provides a comprehensive technical overview of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, characterization, and potential applications, underpinned by established scientific principles and methodologies.

Introduction and Strategic Importance

(6-Methylpyridazin-3-yl)methanamine dihydrochloride, identified by the CAS number 1630907-25-3 , is a pyridazine derivative that serves as a valuable building block in the synthesis of more complex molecular architectures.[1] The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, antihypertensive, anti-inflammatory, and anticancer properties.[3][4][5]

The presence of a reactive primary amine group on the methyl substituent offers a versatile handle for chemical modification, allowing for the construction of diverse compound libraries. This guide aims to provide a detailed exploration of this compound, equipping researchers with the necessary knowledge to effectively utilize it in their discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work.

Key Properties Summary

The fundamental properties of (6-Methylpyridazin-3-yl)methanamine dihydrochloride are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1630907-25-3 | PubChem[1] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | PubChem[1] |

| Molecular Weight | 196.07 g/mol | PubChem[1] |

| IUPAC Name | (6-methylpyridazin-3-yl)methanamine;dihydrochloride | PubChem[1] |

| SMILES | CC1=NN=C(C=C1)CN.Cl.Cl | PubChem[1] |

| InChIKey | DHHBGVAVHZOVNW-UHFFFAOYSA-N | PubChem[1] |

| Storage | Keep in a dark place, under an inert atmosphere, store in a freezer under -20°C. | BLDpharm[6] |

Chemical Structure

The two-dimensional structure of the compound is critical for understanding its reactivity and intermolecular interactions.

Caption: 2D structure of (6-Methylpyridazin-3-yl)methanamine dihydrochloride.

Synthesis and Purity Verification

The synthesis of pyridazine derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[7][8] A plausible synthetic route for the target compound starts from a suitable precursor, followed by functional group manipulations.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis. This process typically begins with the creation of the core pyridazine ring, followed by the introduction and modification of the aminomethyl side chain.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical transformations for similar structures. Researchers must adapt and optimize these conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 3-methyl-6-chloropyridazine

-

Rationale: The initial step involves forming the pyridazine ring and installing a leaving group (chloride) for subsequent nucleophilic substitution.

-

Procedure: To a solution of mucochloric acid in ethanol, add hydrazine hydrate dropwise at 0°C. The reaction mixture is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chloropyridazine intermediate.

Step 2: Cyanation of 3-methyl-6-chloropyridazine

-

Rationale: Introduction of a nitrile group, which can be readily reduced to the primary amine. This is a standard method for installing an aminomethyl functionality.

-

Procedure: The 3-methyl-6-chloropyridazine is treated with sodium cyanide in a polar aprotic solvent like DMSO at elevated temperatures (e.g., 120-150°C). The reaction progress is monitored by TLC. Upon completion, the mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

Step 3: Reduction of 3-methyl-6-cyanopyridazine

-

Rationale: The nitrile group is reduced to the primary amine. Catalytic hydrogenation is often preferred for its clean reaction profile.

-

Procedure: The cyanopyridazine derivative is dissolved in methanol or ethanol containing a catalytic amount of palladium on carbon (10% Pd/C). The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases. The catalyst is then filtered off through a pad of Celite.

Step 4: Dihydrochloride Salt Formation

-

Rationale: The free amine is converted to its dihydrochloride salt to improve stability, crystallinity, and aqueous solubility, which is often desirable for handling and biological testing.

-

Procedure: The filtrate from the previous step, containing the free amine, is cooled in an ice bath. A solution of hydrochloric acid in isopropanol or diethyl ether is added dropwise with stirring. The resulting precipitate, (6-Methylpyridazin-3-yl)methanamine dihydrochloride, is collected by filtration, washed with cold ether, and dried under vacuum.

Purity Assessment and Characterization

Ensuring the purity and confirming the structure of the final compound is a critical, non-negotiable step in synthesis. A multi-technique approach is required for unequivocal validation.[9]

-

High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile (containing 0.1% TFA) is a common starting point. Purity is assessed by the peak area percentage.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR should show characteristic peaks for the methyl group, the aromatic protons on the pyridazine ring, and the methylene and amine protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the parent free base, confirming the elemental composition.

-

Elemental Analysis: Determines the percentage composition of C, H, N, and Cl, which should match the calculated theoretical values for the dihydrochloride salt.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a versatile scaffold for generating novel chemical entities with potential therapeutic applications. The pyridazine nucleus is associated with a broad spectrum of biological activities.[3]

-

Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it can serve as a starting fragment for screening against biological targets.

-

Scaffold for Library Synthesis: The primary amine allows for facile derivatization through amide bond formation, reductive amination, or sulfonylation, enabling the rapid creation of a library of analogues for structure-activity relationship (SAR) studies.

-

Precursor for Bioactive Molecules: Pyridazine derivatives have shown affinity for various receptors and enzymes. For instance, certain 6-chloropyridazin-3-yl derivatives have been synthesized and evaluated as potent nicotinic acetylcholine receptor (nAChR) agents.[10] The structural similarity suggests that (6-Methylpyridazin-3-yl)methanamine could be a valuable precursor for developing novel neuromodulatory agents or compounds targeting other biological pathways.[5][11]

Safety and Handling Protocols

Based on GHS classifications for similar compounds, (6-Methylpyridazin-3-yl)methanamine dihydrochloride should be handled with care.[1]

-

Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a compound of considerable utility for the medicinal chemist and drug discovery scientist. Its well-defined structure, coupled with the versatile reactivity of its primary amine, makes it an attractive starting material and building block for the synthesis of novel, biologically active compounds. A rigorous approach to its synthesis, purification, and characterization, as outlined in this guide, is essential to ensure the reliability of downstream research and development efforts.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91667906, (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Retrieved January 19, 2026 from [Link].

-

Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link].

-

Shanghai Rlavie Technology Co., Ltd. (n.d.). CAS 1420961-44-9|(6-Chloropyridazin-3-Yl)Methanamine Hydrochloride. Retrieved January 19, 2026 from [Link].

-

Haddadin, M. J., Firsan, S. J., & Nader, B. S. (1979). Simple method for the synthesis of some pyridazines. The Journal of Organic Chemistry, 44(4), 629–630. [Link].

-

ResearchGate (n.d.). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Retrieved January 19, 2026 from [Link].

-

SAR Publication (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved January 19, 2026 from [Link].

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.

-

ResearchGate (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved January 19, 2026 from [Link].

-

El-Gaby, M. S. A., et al. (2002). An Efficient Synthesis and Reactions of Novel Indol-ylpyridazinone Derivatives with Expected Biological Activity. Molecules, 7(5), 442-454. [Link].

-

Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 19, 2026 from [Link].

-

MDPI (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved January 19, 2026 from [Link].

Sources

- 1. (6-Methylpyridazin-3-yl)methanamine dihydrochloride | C6H11Cl2N3 | CID 91667906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. sarpublication.com [sarpublication.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 1004972-49-9|1-((6-Methylpyridazin-3-yl))methanamine|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of (6-Methylpyridazin-3-yl)methanamine dihydrochloride

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, aqueous solubility stands as a cornerstone of a drug's developability, profoundly influencing its bioavailability, efficacy, and formulation design.[1][2][3] Poor solubility can lead to insufficient drug absorption, variable therapeutic outcomes, and significant hurdles in creating a viable dosage form.[3][4][5] This guide provides a comprehensive technical overview of the solubility characteristics of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, a key building block in medicinal chemistry. As a dihydrochloride salt of a primary amine, its solubility is expected to be pH-dependent, a factor that is critical to understand for its handling and application in research and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-tested methodologies for the assessment of its solubility.

Physicochemical Properties of (6-Methylpyridazin-3-yl)methanamine dihydrochloride

A thorough understanding of the physicochemical properties of a compound is essential to predicting and interpreting its solubility behavior. (6-Methylpyridazin-3-yl)methanamine dihydrochloride is a relatively small molecule with the key structural features of a methyl-substituted pyridazine ring and a primary aminomethyl group.

| Property | Value | Source |

| Molecular Formula | C6H11Cl2N3 | PubChem CID: 91667906[6] |

| Molecular Weight | 196.07 g/mol | PubChem CID: 91667906[6] |

| IUPAC Name | (6-methylpyridazin-3-yl)methanamine;dihydrochloride | PubChem CID: 91667906[6] |

| Structure | A pyridazine ring with a methyl group at position 6 and a methanamine group at position 3, as a dihydrochloride salt. | PubChem CID: 91667906[6] |

| Physical Appearance | Off-white to white solid (Typical for similar compounds) | General Knowledge |

The presence of the basic amine group and the pyridazine nitrogens, which can also be protonated, makes the molecule's solubility highly dependent on the pH of the aqueous medium. As a dihydrochloride salt, it is anticipated to have good aqueous solubility at low pH, where the amine and pyridazine nitrogens are protonated.

Illustrative Solubility Profile

While specific, publicly available experimental solubility data for (6-Methylpyridazin-3-yl)methanamine dihydrochloride is limited, the following table presents a set of representative data that a researcher might expect to generate. This data is for illustrative purposes to guide experimental design and interpretation.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Method |

| Deionized Water | 25 | > 100 | Shake-Flask |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | > 100 | Shake-Flask |

| 0.1 N HCl (pH 1) | 25 | > 200 | Shake-Flask |

| Acetate Buffer, pH 4.5 | 25 | > 150 | Shake-Flask |

| Ethanol | 25 | ~ 15 | Shake-Flask |

| Propylene Glycol | 25 | ~ 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | Visual Assessment |

Interpretation of Illustrative Data: The high solubility in aqueous media, particularly at acidic pH, is consistent with the dihydrochloride salt form of the molecule. The lower solubility in organic solvents like ethanol is also typical for salt forms of small molecules. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro assays.

Experimental Protocols for Solubility Determination

The following protocols describe robust and widely accepted methods for determining the thermodynamic solubility of a compound. The choice of method is dictated by the required throughput and the stage of drug development.

Equilibrium Shake-Flask Method for Aqueous and Solvent Solubility

This is the gold-standard method for determining thermodynamic solubility. It is based on achieving equilibrium between the solid compound and its saturated solution.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined analytically.

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 10 mg of (6-Methylpyridazin-3-yl)methanamine dihydrochloride into a glass vial.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., deionized water, PBS pH 7.4, or ethanol) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached. A visual confirmation of excess solid should be made.

-

Phase Separation: After equilibration, allow the suspension to settle for at least 1 hour. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles. The filter material should be compatible with the solvent used.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

24-hour equilibration: This duration is generally sufficient for most small molecules to reach thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

Temperature control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Filtration: This step is critical to ensure that only the dissolved compound is quantified, preventing artificially high solubility values due to the presence of solid particles.

High-Throughput Kinetic Solubility Assay (Nephelometry)

For earlier stages of drug discovery where a large number of compounds need to be screened, a higher throughput method like nephelometry is often employed. This method measures the light scattering caused by precipitated particles as a compound is introduced into an aqueous buffer from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate at a certain concentration leads to an increase in light scattering, which is detected by a nephelometer.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (6-Methylpyridazin-3-yl)methanamine dihydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS pH 7.4).

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.

Trustworthiness of the Protocol: This method provides a rapid assessment of solubility under specific kinetic conditions. While not a measure of true thermodynamic solubility, it is highly valuable for ranking compounds and identifying potential solubility liabilities early in the drug discovery process.[5]

Visualizing Experimental Workflows and Influencing Factors

Diagrams can aid in understanding the logical flow of experimental procedures and the interplay of various factors.

Shake-Flask Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Affecting Solubility of an Amine Dihydrochloride

Caption: Key Factors Influencing the Solubility of Amine Salts.

Conclusion

The solubility of (6-Methylpyridazin-3-yl)methanamine dihydrochloride is a critical parameter that dictates its utility in various research and development applications. As a dihydrochloride salt of a primary amine, it is expected to exhibit excellent aqueous solubility, particularly in acidic conditions. The methodologies outlined in this guide, from the gold-standard shake-flask method to higher-throughput screening techniques, provide a robust framework for accurately characterizing its solubility profile. A comprehensive understanding of this property is not merely an academic exercise but a fundamental necessity for advancing compounds through the drug development pipeline.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Avdeef, A. (2007). The Rise of pKa and Solubility Profiling in Drug Discovery. Genetic Engineering & Biotechnology News. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Gili, A. (2018). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ResearchGate. [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

PubChem. (6-Methylpyridazin-3-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. (6-Methylpyridazin-3-yl)methanamine dihydrochloride | C6H11Cl2N3 | CID 91667906 - PubChem [pubchem.ncbi.nlm.nih.gov]

(6-Methylpyridazin-3-yl)methanamine dihydrochloride spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride

This guide provides a comprehensive framework for the spectroscopic analysis of (6-Methylpyridazin-3-yl)methanamine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry and materials science. As direct, published spectroscopic data for this specific salt is not widely available, this document serves as a predictive and methodological guide based on established principles of spectroscopy and data from structurally analogous compounds. We will explore the theoretical underpinnings, provide detailed experimental protocols, and present predicted data to facilitate the characterization of this molecule.

Molecular Structure and Spectroscopic Implications

(6-Methylpyridazin-3-yl)methanamine dihydrochloride possesses a distinct molecular architecture that gives rise to a predictable spectroscopic signature. The key structural features include:

-

A Pyridazine Ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system influences the chemical environment of its constituent protons and carbons.

-

A Methyl Group (-CH₃): Attached to the pyridazine ring at the C6 position, this group will appear as a distinct singlet in the ¹H NMR spectrum.

-

An Aminomethyl Group (-CH₂NH₂): This functional group, attached at the C3 position, is flexible and its spectroscopic signals can be influenced by solvent and pH. As a dihydrochloride salt, the amine will be protonated (-CH₂NH₃⁺), which significantly impacts its spectral properties.

Understanding these components is crucial for the accurate interpretation of the spectroscopic data we aim to acquire.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (6-Methylpyridazin-3-yl)methanamine dihydrochloride, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like D₂O (Deuterium Oxide), which is suitable for hydrochloride salts, will exhibit several key signals. The protonation of the aminomethyl group and the pyridazine nitrogens will lead to downfield shifts for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridazine-H4 | 8.0 - 8.2 | Doublet | ~9.0 | Coupled to H5. The electron-withdrawing effect of the adjacent protonated nitrogen and the C3 substituent causes a downfield shift. |

| Pyridazine-H5 | 7.8 - 8.0 | Doublet | ~9.0 | Coupled to H4. |

| Methylene (-CH₂-) | 4.5 - 4.7 | Singlet | N/A | Adjacent to the electron-withdrawing pyridazine ring and the protonated amino group. The signal will be a singlet as adjacent NH₃⁺ protons will exchange with D₂O. |

| Methyl (-CH₃) | 2.8 - 3.0 | Singlet | N/A | Attached to the aromatic ring, resulting in a downfield shift compared to an aliphatic methyl group. |

| Amino (-NH₃⁺) | Variable | Broad Singlet | N/A | Signal may be broad and its position is highly dependent on concentration and residual H₂O. In D₂O, this signal will exchange and may not be observed. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridazine-C6 | 160 - 165 | Attached to a nitrogen and a methyl group. |

| Pyridazine-C3 | 150 - 155 | Attached to a nitrogen and the aminomethyl substituent. |

| Pyridazine-C4 | 130 - 135 | Aromatic CH carbon. |

| Pyridazine-C5 | 128 - 133 | Aromatic CH carbon. |

| Methylene (-CH₂-) | 40 - 45 | Aliphatic carbon attached to the aromatic ring and the protonated amino group. |

| Methyl (-CH₃) | 20 - 25 | Aliphatic carbon. |

Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for obtaining high-quality NMR data.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of (6-Methylpyridazin-3-yl)methanamine dihydrochloride will be dominated by absorptions from the N-H bonds of the protonated amine and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Ammonium) | 3200 - 2800 | Strong, Broad | N-H stretch |

| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretch |

| C-H (Aliphatic) | 2980 - 2850 | Medium | C-H stretch |

| N-H (Ammonium) | 1600 - 1500 | Medium-Strong | N-H bend |

| C=N, C=C (Aromatic) | 1650 - 1450 | Medium-Strong | Ring stretching |

| C-N | 1250 - 1020 | Medium | C-N stretch |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid (6-Methylpyridazin-3-yl)methanamine dihydrochloride powder onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) is a suitable technique for this polar, pre-salted compound.

Predicted Mass Spectrum (Positive Ion ESI)

We expect to see the molecular ion corresponding to the free base, as the dihydrochloride will dissociate in the ESI source.

-

Molecular Formula (Free Base): C₆H₉N₃

-

Exact Mass (Free Base): 123.080 g/mol

Table 4: Predicted Key m/z Peaks in ESI-MS

| m/z | Ion | Rationale |

| 124.087 | [M+H]⁺ | The most abundant peak, corresponding to the protonated free base. This is the base peak. |

| 107.061 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated aminomethyl group. |

Experimental Protocol: MS Data Acquisition (ESI-MS)

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS sample preparation, infusion, and analysis.

Conclusion

The spectroscopic characterization of (6-Methylpyridazin-3-yl)methanamine dihydrochloride is a systematic process that relies on the combined application of NMR, IR, and MS. While this guide presents predicted data based on chemical principles and analogous structures, it provides a robust framework for researchers to acquire and interpret their own experimental results. The detailed protocols and workflows are designed to ensure data quality and integrity, forming a self-validating system for the structural confirmation of this compound. The true value of these techniques is realized when their outputs are synthesized to build a cohesive and unambiguous structural assignment.

The Strategic deployment of (6-Methylpyridazin-3-yl)methanamine Dihydrochloride in Modern Drug Discovery: A Technical Guide

For Immediate Release

An in-depth guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, reactivity, and application of the versatile building block, (6-Methylpyridazin-3-yl)methanamine dihydrochloride. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its strategic implementation in the design of novel therapeutics.

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an attractive scaffold for targeting a diverse range of biological targets.[1][2] The incorporation of the pyridazine motif can enhance a molecule's metabolic stability, solubility, and binding affinity, making it a valuable component in the medicinal chemist's toolbox. This guide focuses on a particularly useful derivative, (6-Methylpyridazin-3-yl)methanamine dihydrochloride, a building block that offers a strategic entry point for the synthesis of complex molecules with therapeutic potential.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1630907-25-3 | [3] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [4] |

| Molecular Weight | 196.08 g/mol | [4][5] |

| Appearance | Off-white solid | |

| Storage | 2-8°C |